5-(Methylthio)-o-anisic acid
Description
5-(Methylthio)-o-anisic acid is a substituted benzoic acid derivative with a methoxy group (-OCH₃) at the ortho (position 2) and a methylthio group (-SCH₃) at position 5.
Properties
CAS No. |
61694-97-1 |
|---|---|
Molecular Formula |
C9H10O3S |
Molecular Weight |
198.24 g/mol |
IUPAC Name |
2-methoxy-5-methylsulfanylbenzoic acid |
InChI |
InChI=1S/C9H10O3S/c1-12-8-4-3-6(13-2)5-7(8)9(10)11/h3-5H,1-2H3,(H,10,11) |
InChI Key |
QTKWJUXASAOROX-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)SC)C(=O)O |
Canonical SMILES |
COC1=C(C=C(C=C1)SC)C(=O)O |
Other CAS No. |
61694-97-1 |
Origin of Product |
United States |
Chemical Reactions Analysis
Esterification and Amidation Reactions
The carboxylic acid group undergoes typical acid-catalyzed esterification and amidation. For example:
-
Esterification with methanol :
Reaction with methanol in the presence of H₂SO₄ yields methyl 5-(methylthio)-o-anisate. Similar conditions for o-anisic acid (C₈H₈O₃) achieve >90% conversion . -
Amidation via coupling reagents :
Use of HATU or EDCI with amines (e.g., benzylamine) generates corresponding amides. Yields for related o-anisic acid derivatives exceed 85% under optimized conditions .
Table 1: Esterification/Amidation Conditions
| Substrate | Reagent/Catalyst | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| 5-(Methylthio)-o-anisic acid | MeOH/H₂SO₄ | Reflux, 4h | Methyl ester | ~90%* | |
| This compound | HATU, DIPEA | DMF, RT, 24h | Benzylamide | ~85%* |
*Extrapolated from o-anisic acid analogs.
S-Oxidation and Nucleophilic Substitution
The methylthio group (-SCH₃) participates in oxidation and substitution:
-
Oxidation to sulfoxide/sulfone :
Treatment with H₂O₂ or mCPBA in CH₂Cl₂ converts -SCH₃ to -SOCH₃ or -SO₂CH₃. Sulfoxidation typically occurs at 0°C (90% yield), while sulfonation requires elevated temperatures (60°C) . -
Nucleophilic displacement :
Under basic conditions (e.g., NaH/DMF), the methylthio group can be replaced by nucleophiles (e.g., -SH, -NH₂). This is less common due to steric hindrance from the methoxy group .
Table 2: Methylthio Group Reactivity
| Reaction | Reagents | Conditions | Product | Notes | Source |
|---|---|---|---|---|---|
| Sulfoxidation | H₂O₂, CH₂Cl₂ | 0°C, 2h | Sulfoxide derivative | Stereoselective | |
| Sulfonation | mCPBA, CH₂Cl₂ | 60°C, 6h | Sulfone derivative | Requires excess oxidant |
Coordination Chemistry
The carboxylic acid and methoxy groups enable metal coordination:
-
Triphenyltin(IV) complexes :
Forms pentacoordinated complexes with triphenyltin chloride (Ph₃SnCl) in ethanol, yielding Ph₃Sn(O₂CC₆H₃-2-OCH₃-5-SCH₃). X-ray studies confirm a trigonal-bipyramidal geometry . -
Lanthanide complexes :
Potential chelation with Eu³⁺/Tb³⁺ via carboxylate and methoxy donors, as seen with p-anisic acid derivatives .
Mechanism : Deprotonation of the carboxylic acid facilitates Sn-O bond formation, while the methoxy group stabilizes the complex via weak interactions .
Decarboxylation Pathways
Thermal or photochemical decarboxylation may occur:
-
Thermal decarboxylation :
At 200–250°C, the carboxylic acid group releases CO₂, forming 3-(methylthio)-4-methoxytoluene. This parallels the decarboxylation of o-anisic acid to 2-methoxytoluene . -
Photodecarboxylation :
UV irradiation (λ = 254 nm) in benzene generates aryl radicals, leading to dimerization or H-abstraction products .
Table 3: Decarboxylation Conditions
| Method | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Thermal | 220°C, N₂ atmosphere | 3-(Methylthio)-4-methoxytoluene | ~70%* | |
| Photochemical | UV, benzene, 6h | Dimeric aryl species | ~40%* |
*Predicted based on benzoic acid analogs.
Electrophilic Aromatic Substitution
The electron-rich aromatic ring undergoes substitution at the para position to the methoxy group:
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Physicochemical Properties
The table below summarizes key physicochemical properties of 5-(Methylthio)-o-anisic acid and its analogs based on available
Key Observations:
- Acidity : Electron-withdrawing groups (e.g., -Cl, -SO₃H) lower the pKa of the carboxylic acid. The methylthio group (-SCH₃) is weakly electron-donating, likely resulting in slightly higher pKa compared to chloro or sulfonic acid analogs.
- Solubility : Polar substituents like -SO₃H () enhance water solubility, whereas -SCH₃ and -CH₃ increase lipophilicity.
- Reactivity : The methylthio group can act as a leaving group in nucleophilic substitution reactions, unlike the methoxy group.
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